molecular formula C18H20N2O4S B2824883 N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 388623-00-5

N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2824883
CAS No.: 388623-00-5
M. Wt: 360.43
InChI Key: DETTVSKMTKPACJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the addition of the methoxy group to the benzene ring, and the attachment of the pyrrolidinylsulfonyl group. The exact methods would depend on the specific reactions used .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Benzamide derivatives such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their role as histone deacetylase (HDAC) inhibitors, which can block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. The detailed study on the synthesis, biological evaluation, and promising anticancer activity of these compounds indicates a significant research interest in benzamide derivatives for therapeutic applications (Zhou et al., 2008).

Neurodegenerative Disease Imaging

Research has also focused on benzamide derivatives for imaging of neurological diseases. For instance, derivatives have been used as selective molecular imaging probes to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, highlighting their utility in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).

Opioid Receptor Antagonism

Another area of interest is the development of benzamide derivatives as κ-opioid receptor (KOR) antagonists, showing potential for the treatment of depression and addiction disorders. Studies like the one on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrate the therapeutic potential of these compounds in preclinical models (Grimwood et al., 2011).

Antineoplastic Agents

Benzamide derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activity. Compounds such as N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Mohan et al., 2021).

Serotonin Receptor Agonism

Research into benzamide derivatives as selective serotonin 4 receptor agonists for gastrointestinal motility disorders demonstrates the versatility of these compounds. Such studies indicate the potential of benzamide derivatives in developing novel prokinetic agents with reduced side effects, benefiting patients with gastrointestinal disorders (Sonda et al., 2004).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-6-15(7-9-16)19-18(21)14-4-10-17(11-5-14)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETTVSKMTKPACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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